4-Chloro-3-sulfamoylbenzoic acid

Crystallography Solid-state chemistry Structural authentication

Procure 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) as the structurally authenticated 4-chloro-3-sulfamoyl regioisomer essential for synthesizing clinically validated loop and thiazide-like diuretics (indapamide, bumetanide). Unlike generic regioisomers, this specific substitution pattern is required for target engagement with carbonic anhydrase and ion transport proteins. Utilize as a certified reference standard for impurity profiling in clopamide tablets or as an analytical standard for tripamide metabolite quantification in DMPK studies. Single-crystal X-ray data (monoclinic P21/c) confirms polymorph identity for solid-form patenting and cocrystal engineering.

Molecular Formula C7H6ClNO4S
Molecular Weight 235.65 g/mol
CAS No. 1205-30-7
Cat. No. B195228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-sulfamoylbenzoic acid
CAS1205-30-7
Synonyms4-Chloro-3-Sulphamoylbenzoic Acid;  3-(Aminosulfonyl)-4-chloro-benzoic Acid;  3-Aminosulfonyl-4-chlorobenzoic Acid;  3-Sulfamoyl-4-chlorobenzoic Acid;  4-Chloro-5-sulfamoylbenzoic Acid; 
Molecular FormulaC7H6ClNO4S
Molecular Weight235.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl
InChIInChI=1S/C7H6ClNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
InChIKeyFHQAWINGVCDTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) 采购级关键中间体概述


4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) is a sulfamoyl-substituted benzoic acid derivative with molecular formula C7H6ClNO4S and molecular weight 235.65 g/mol [1]. The compound serves as a key pharmaceutical intermediate in the synthesis of loop and thiazide-like diuretics (e.g., indapamide, bumetanide) and related antihypertensive agents [2], and is also a major metabolite of tripamide and an impurity in clopamide formulations, requiring analytical reference standards .

4-Chloro-3-sulfamoylbenzoic acid: 为什么不可随意用同类磺酰胺取代


The substitution pattern of 4-Chloro-3-sulfamoylbenzoic acid — specifically the 4-chloro and 3-sulfamoyl groups — defines its unique crystal packing and intermolecular hydrogen-bonding network [1], which directly influences solid-state stability, solubility, and downstream reactivity in condensation or nucleophilic substitution reactions . Generic substitution with regioisomers such as 4-chloro-5-sulfamoylbenzoic acid or analogs with different halogen/sulfamoyl positioning alters both the chemical reactivity profile and the biological activity of derived pharmacophores ; in the synthesis of indapamide and bumetanide, the specific 4-chloro-3-sulfamoyl substitution pattern is structurally required for target engagement with carbonic anhydrase and ion transport proteins [2].

4-Chloro-3-sulfamoylbenzoic acid 采购决策定量证据指南


晶型纯度和结构确证: 单晶X射线衍射揭示的独特固态堆积特征

Single-crystal X-ray diffraction (SCXRD) analysis of 4-chloro-3-sulfamoylbenzoic acid provides unambiguous structural authentication at the atomic level [1]. The compound crystallizes in the monoclinic crystal system with space group P21/c and unit cell parameters a = 4.9576(3) Å, b = 6.0315(3) Å, c = 29.8923(16) Å, β = 92.628(3)°, volume = 892.89(8) ų, Z = 4 [1]. Hirshfeld surface analysis reveals that O⋯H contacts contribute 39.9% to the total intermolecular interactions, forming a characteristic two-dimensional hydrogen-bonded sheet via O–H⋯O and N–H⋯O interactions [1].

Crystallography Solid-state chemistry Structural authentication

中间体杂质检测: 氯帕胺片剂中4-氯-3-氨磺酰基苯甲酸的定量分析应用

4-Chloro-3-sulfamoylbenzoic acid is a known impurity in clopamide tablets and has been successfully quantitated using a validated chromatographic-densitometric method . This analytical application establishes the compound as a certified reference standard for pharmaceutical quality control . Commercial availability with purity specified as >98.0% (HPLC/T) or 98% (assay) from multiple reputable vendors supports consistent procurement for analytical method development and validation [1].

Analytical chemistry Pharmaceutical impurities Chromatographic quantification

利尿剂药物合成: 吲达帕胺合成中的酰化反应关键中间体

4-Chloro-3-sulfamoylbenzoic acid is a critical building block in the synthesis of indapamide, a thiazide-like diuretic [1]. In the patent literature (CN101717359B), the compound undergoes condensation with 1-amino-2-methylindoline under dehydrating conditions using chloro-1,3-dimethyl-2-climiqualine as the condensing agent [1]. The carboxyl group at the para position relative to the chloro substituent enables selective amide bond formation with the amino group of 2-methyl-2,3-dihydro-1H-indol-1-amine, yielding the pharmacologically active sulfonamide [2].

Medicinal chemistry Diuretics Sulfonamide pharmacophores

代谢物研究: 三帕胺的主要活性代谢物鉴定

4-Chloro-3-sulfamoylbenzoic acid is the major metabolite of tripamide (N-(4-aza-endo-tricyclo[5.2.1.0(2,6)]-decan-4-yl)-4-chloro-3-sulfamoylbenzamide), a marketed antihypertensive agent . This metabolic relationship provides the compound with a well-defined role in drug metabolism and pharmacokinetic (DMPK) studies of tripamide and structurally related sulfamoylbenzamide antihypertensives .

Drug metabolism Pharmacokinetics Antihypertensive agents

物化性质: 熔点和纯度基准用于采购验收标准设定

4-Chloro-3-sulfamoylbenzoic acid has a well-characterized melting point of 256–258 °C (lit.) and computed pKa of 3.44 ± 0.10 . Commercial purity specifications are consistently defined at >98.0% by HPLC or titration across multiple vendors [1]. The compound exhibits slight solubility in DMSO and methanol, with predicted LogP (XLogP3-AA) of 0.6 [2].

Physicochemical characterization Quality control Specifications

4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) 的最佳研究和工业应用场景


利尿剂类药物合成中的酰化偶联中间体

Use 4-chloro-3-sulfamoylbenzoic acid as the carboxylic acid coupling partner in the synthesis of indapamide via condensation with 2-methyl-2,3-dihydro-1H-indol-1-amine under dehydrating conditions [1]. This specific substitution pattern is structurally required for the synthesis of clinically validated sulfonamide diuretics; alternative regioisomers yield products with altered sulfamoyl positioning that have not undergone regulatory approval or clinical validation [2].

氯帕胺制剂杂质谱分析的标准品

Employ 4-chloro-3-sulfamoylbenzoic acid as a certified reference standard in chromatographic-densitometric quantification of impurities in clopamide tablets [1]. The compound‘s established identity as a known impurity in clopamide formulations enables accurate impurity profiling and method validation for pharmaceutical quality control release testing [2].

三帕胺代谢物药代动力学研究的标准品

Utilize 4-chloro-3-sulfamoylbenzoic acid as an analytical standard for the identification and quantification of tripamide‘s major metabolite in plasma, urine, or tissue samples [1]. This application is essential for DMPK studies of tripamide and related sulfamoylbenzamide antihypertensive agents during preclinical and clinical development [2].

结构导向药物设计中的晶体学确证

Leverage the published single-crystal X-ray diffraction data — monoclinic P21/c, a=4.9576(3)Å, b=6.0315(3)Å, c=29.8923(16)Å, β=92.628(3)°, V=892.89(8)ų [1] — for polymorph screening, solid-form patenting, or computational modeling of sulfamoylbenzoic acid derivatives. The well-defined hydrogen-bonding network (O⋯H contacts contributing 39.9%) informs cocrystal engineering and solubility enhancement strategies [1].

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